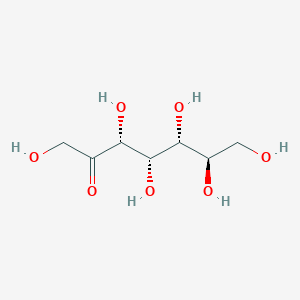
2-Methylpentanoic anhydride
Vue d'ensemble
Description
2-Methylpentanoic anhydride, also known as 2-Methylvaleric anhydride, is an organic compound with the molecular formula C12H22O3. It is a derivative of pentanoic acid and is characterized by its anhydride functional group. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methylpentanoic anhydride can be synthesized through the dehydration of 2-methylpentanoic acid. This process typically involves the use of dehydrating agents such as phosphorus pentoxide (P2O5) or acetic anhydride under controlled conditions to remove water and form the anhydride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous distillation processes to ensure the purity and yield of the product. The reaction is carried out in a reactor connected to a distillation tower, where the anhydride is separated from by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylpentanoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2-methylpentanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Alcoholysis: Requires the presence of an alcohol and often a catalyst such as sulfuric acid.
Aminolysis: Involves the use of amines under mild heating conditions.
Major Products Formed:
Hydrolysis: 2-Methylpentanoic acid.
Alcoholysis: 2-Methylpentanoate esters.
Aminolysis: 2-Methylpentanamide derivatives.
Applications De Recherche Scientifique
2-Methylpentanoic anhydride is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of esters and amides.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Investigated for its potential in drug development and pharmaceutical applications.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes
Mécanisme D'action
The mechanism of action of 2-Methylpentanoic anhydride involves its reactivity with nucleophiles such as water, alcohols, and amines. The anhydride functional group is highly reactive, allowing it to form new bonds with these nucleophiles, leading to the formation of acids, esters, and amides. This reactivity is due to the electrophilic nature of the carbonyl carbon atoms in the anhydride group .
Comparaison Avec Des Composés Similaires
2-Methylpentanoic acid: The parent acid of 2-Methylpentanoic anhydride.
2-Methylvaleric acid: Another name for 2-Methylpentanoic acid.
Pentanoic anhydride: A similar anhydride with a different alkyl group.
Uniqueness: this compound is unique due to its specific structure and reactivity. The presence of the methyl group at the second position of the pentanoic chain influences its chemical behavior and reactivity compared to other anhydrides. This structural difference can lead to variations in the types of reactions it undergoes and the products formed .
Propriétés
IUPAC Name |
2-methylpentanoyl 2-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-5-7-9(3)11(13)15-12(14)10(4)8-6-2/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYCWNILADFMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)OC(=O)C(C)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340776 | |
| Record name | 2-methylpentanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63169-61-9 | |
| Record name | 2-methylpentanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-5-[[3-[(phenylsulphonyl)oxy]phenyl]azo]nicotinonitrile](/img/structure/B1606197.png)













